N-methoxy-1-phenylpropan-2-amine N-methoxy-1-phenylpropan-2-amine N-methoxy-1-phenylpropan-2-amine is a natural product found in Thymus quinquecostatus with data available.
Brand Name: Vulcanchem
CAS No.: 63-97-8
VCID: VC8128265
InChI: InChI=1S/C10H15NO/c1-9(11-12-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
SMILES: CC(CC1=CC=CC=C1)NOC
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

N-methoxy-1-phenylpropan-2-amine

CAS No.: 63-97-8

Cat. No.: VC8128265

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

N-methoxy-1-phenylpropan-2-amine - 63-97-8

Specification

CAS No. 63-97-8
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name N-methoxy-1-phenylpropan-2-amine
Standard InChI InChI=1S/C10H15NO/c1-9(11-12-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Standard InChI Key REIPDEIPEOYEDO-UHFFFAOYSA-N
SMILES CC(CC1=CC=CC=C1)NOC
Canonical SMILES CC(CC1=CC=CC=C1)NOC

Introduction

Chemical Identity and Structural Characteristics

N-Methoxy-1-phenylpropan-2-amine belongs to the class of substituted phenethylamines, characterized by a phenyl ring attached to a two-carbon chain with an amine functional group. Its IUPAC name, N-methoxy-1-phenylpropan-2-amine, reflects the methoxy (-OCH₃) substitution on the amine nitrogen . Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₁₀H₁₅NO
Molecular Weight165.23 g/mol
SMILESCC(CC1=CC=CC=C1)NOC
InChIKeyREIPDEIPEOYEDO-UHFFFAOYSA-N
Natural OccurrenceThymus quinquecostatus

The compound’s 2D structure features a propan-2-amine backbone with a phenyl group at the 1-position and a methoxy group bonded to the nitrogen. Stereochemical variations are possible at the chiral center (C2), though specific enantiomeric data remain unreported in the literature . Its structural isomer, 1-methoxy-2-phenylpropan-2-amine (CID 62534507), differs in the placement of the methoxy group but shares similar molecular formula and weight .

Synthesis and Stereochemical Considerations

While no direct synthesis protocols for N-methoxy-1-phenylpropan-2-amine are documented, analogous methods for substituted 1-phenylpropan-2-amines provide viable pathways. Two predominant strategies emerge:

Reductive Amination

The reductive amination of phenyl-2-propanone (P2P) with methoxyamine represents a plausible route, mirroring the synthesis of (S)-methamphetamine . This method employs aluminum amalgam and hydrochloric acid as reducing agents, yielding racemic mixtures unless enantiopure starting materials are used . For instance:

P2P + NH2OCH3Al/HClN-Methoxy-1-phenylpropan-2-amine\text{P2P + NH}_2\text{OCH}_3 \xrightarrow{\text{Al/HCl}} \text{N-Methoxy-1-phenylpropan-2-amine}

Chiral resolution techniques or asymmetric catalysis would be required to isolate specific enantiomers .

Biocatalytic Transaminase-Mediated Synthesis

Recent advances in green chemistry highlight transaminases (TAs) for producing enantiopure 1-phenylpropan-2-amines from prochiral ketones . Immobilized whole-cell biocatalysts achieve >99% enantiomeric excess (ee) for (R)-isomers, while kinetic resolution isolates (S)-enantiomers . Adapting this method to N-methoxy derivatives could involve methoxyamine as the amine donor, though substrate specificity constraints necessitate further exploration.

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